molecular formula C6H8N4O B131424 N-(pyridin-4-yl)hydrazinecarboxamide CAS No. 153539-26-5

N-(pyridin-4-yl)hydrazinecarboxamide

Cat. No.: B131424
CAS No.: 153539-26-5
M. Wt: 152.15 g/mol
InChI Key: MJTBMALRTPNOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)hydrazinecarboxamide: is a chemical compound that features a pyridine ring substituted at the 4-position with a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-yl)hydrazinecarboxamide typically involves the reaction of 4-aminopyridine with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-aminopyridine+hydrazinecarboxamideThis compound\text{4-aminopyridine} + \text{hydrazinecarboxamide} \rightarrow \text{this compound} 4-aminopyridine+hydrazinecarboxamide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-4-yl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinecarboxamide group allows it to act as a nucleophile, participating in reactions that modify biological molecules.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)hydrazinecarboxamide
  • N-(pyridin-3-yl)hydrazinecarboxamide
  • N-(pyridin-4-yl)piperazine-1-carboxamide

Comparison: N-(pyridin-4-yl)hydrazinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-amino-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTBMALRTPNOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-yl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-yl)hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(pyridin-4-yl)hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-4-yl)hydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-4-yl)hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-4-yl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.